2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Structure and Key Features:
The compound features an imidazo[1,2-b]pyridazine core, a fused heterocyclic system sharing one nitrogen atom between the imidazole and pyridazine rings (Fig. 1). Substituents include:
- A cyclopropyl group at position 2 of the imidazo[1,2-b]pyridazine.
- A 3-methyl-1,2-oxazol-5-yl moiety linked via a carboxamide group at position 4.
Properties
IUPAC Name |
2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-8-6-13(21-18-8)16-14(20)10-4-5-12-15-11(9-2-3-9)7-19(12)17-10/h4-7,9H,2-3H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBPNGZMDRYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes under acidic conditions.
Final Coupling: The final step involves coupling the oxazole derivative with the imidazo[1,2-b]pyridazine core using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Biological Activity
The compound 2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a novel derivative belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 283.29 g/mol
- CAS Number : 2548978-56-7
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant biological activity primarily through their interactions with specific protein targets. One notable mechanism involves the inhibition of IκB kinase (IKK), which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer progression. The compound's structure allows it to selectively inhibit IKKβ, leading to decreased TNFα production in THP-1 cells, highlighting its potential as an anti-inflammatory agent .
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine, including the compound , show promise as anticancer agents. They have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines (e.g., A549 lung cancer cells) and exhibited IC values in the low micromolar range .
- Mechanistic Insights : The inhibition of cell growth was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various models:
- Carrageenan-Induced Edema Model : In animal studies, it significantly reduced paw edema compared to control groups .
- Cytokine Inhibition : The compound effectively inhibited pro-inflammatory cytokines such as IL-6 and TNFα in LPS-stimulated macrophages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations at the 3-position of the oxazole ring significantly influence IKKβ inhibition potency.
- Cyclopropyl Moiety : The presence of the cyclopropyl group enhances binding affinity due to favorable steric interactions with the target protein .
Case Study 1: In Vivo Efficacy
A study involving murine models demonstrated that treatment with this compound resulted in a greater than 90% reduction in parasite burden in Toxoplasma gondii-infected mice. This underscores its potential application in infectious disease treatment alongside its anticancer properties .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that after oral administration, the compound exhibited a favorable profile with a half-life conducive for therapeutic use. Its bioavailability was assessed using liver microsomes, indicating minimal hepatic metabolism and promising systemic circulation levels .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives exhibit potent anticancer properties. These compounds are designed to inhibit specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed activity against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies revealed that it possesses significant inhibitory effects against a range of bacterial strains. For instance, a derivative was reported to have an IC50 value indicating strong activity against pathogenic bacteria, making it a candidate for further development in antibiotic therapies .
Herbicidal Activity
One of the notable applications of 2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is in herbicide development. Research has shown that this compound inhibits the root growth of certain weed species, with an IC50 value of 1.90 mg/L against Pennisetum alopecuroides . This suggests its potential utility in agricultural practices to control unwanted vegetation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values. |
| Study C | Herbicidal Effectiveness | Reported root growth inhibition in Pennisetum alopecuroides at low concentrations (IC50 = 1.90 mg/L). |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Core Modifications
Imidazo[1,2-b]pyridazine derivatives differ in ring fusion patterns and substituents, which critically influence their biological activity:
Key Observations :
- The imidazo[1,2-b]pyridazine core is more pharmacologically explored than its isomers due to established synthetic routes (e.g., condensation, transition-metal catalysis) .
- Substituents like cyclopropyl (in TAK-593 and the target compound) enhance target binding, likely via hydrophobic interactions with kinase ATP pockets .
- Oxazole moieties (as in the target compound) may improve solubility or metabolic stability compared to bulkier groups like thiazolidinedione in YPC-21440 .
Mechanism of Action and Resistance Profiles
Antimicrobial Activity:
- Imidazo[1,2-b][1,2,4,5]tetrazines (structurally distinct but functionally similar) exhibit antimycobacterial activity by disrupting iron metabolism via siderophore synthesis inhibition. Resistance arises from efflux pump overexpression (mmpS5-mmpL5 operon) .
- Bedaquiline and clofazimine share similar resistance mechanisms (efflux-mediated), suggesting that the target compound’s oxazole group might reduce efflux susceptibility compared to non-polar substituents .
Kinase Inhibition:
- TAK-593 and YPC-21440 demonstrate that imidazo[1,2-b]pyridazines are potent kinase inhibitors. The target compound’s oxazole-carboxamide group may mimic ATP-binding motifs, analogous to TAK-593’s cyclopropylcarbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
